2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate
Overview
Description
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate is a chemical compound known for its unique spirocyclic structure. This compound features a sulfur and nitrogen atom within a seven-membered ring, making it a valuable intermediate in various chemical syntheses. Its trifluoroacetate salt form enhances its stability and solubility, making it suitable for diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an aziridine derivative, followed by oxidation to introduce the dioxide functionality. The trifluoroacetate salt is then formed by reacting the resulting spirocyclic compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the cyclization and oxidation steps efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The nitrogen and sulfur atoms can be reduced under specific conditions to yield different spirocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced spirocyclic compounds, and various substituted spirocyclic derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. The trifluoroacetate group enhances its binding affinity and stability, making it an effective tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride
- N-BOC-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide
Uniqueness
Compared to similar compounds, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate offers enhanced stability and solubility due to the trifluoroacetate group. This makes it more suitable for applications requiring high stability and solubility, such as in drug development and biochemical assays.
Properties
IUPAC Name |
2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.C2HF3O2/c7-9(8)3-5(4-9)1-6-2-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEQDECXZBNUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CS(=O)(=O)C2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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